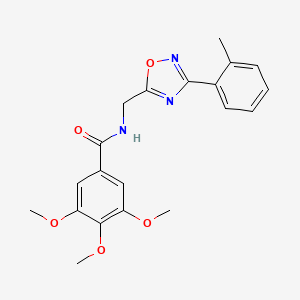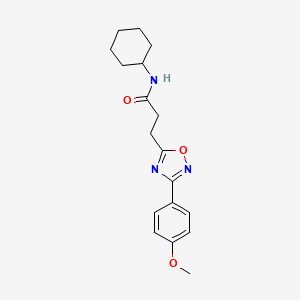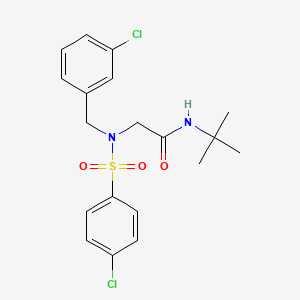
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide, also known as TBCA, is a small molecule inhibitor that has been widely used in scientific research. TBCA is a sulfonamide compound that has been shown to have potent inhibitory effects on several enzymes, including carbonic anhydrases and metalloproteinases.
作用機序
The mechanism of action of N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide involves the inhibition of carbonic anhydrases and metalloproteinases. This compound binds to the active site of these enzymes, preventing them from carrying out their catalytic functions. This compound has been shown to be a competitive inhibitor of carbonic anhydrases and a non-competitive inhibitor of metalloproteinases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of carbonic anhydrases by this compound has been shown to decrease the production of bicarbonate ions, which can affect pH regulation in cells. Inhibition of metalloproteinases by this compound has been shown to decrease the degradation of extracellular matrix proteins, which can affect cell migration and invasion. This compound has also been shown to have anti-inflammatory effects, possibly due to its inhibition of metalloproteinases.
実験室実験の利点と制限
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide has several advantages as a tool for scientific research. It is a potent inhibitor of carbonic anhydrases and metalloproteinases, making it a valuable tool for studying their roles in biological processes. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound also has some limitations. It is a small molecule inhibitor, which means that it may not fully mimic the effects of genetic knockdown or knockout of the target enzymes. Additionally, this compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
For N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide research include investigating the roles of these enzymes in specific biological processes and developing more specific inhibitors of these enzymes.
合成法
The synthesis of N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide involves several steps, including the reaction of 3-chlorobenzylamine with 4-chlorobenzene sulfonamide, followed by the reaction of the resulting intermediate with tert-butyl acetate. The final product is obtained through purification and isolation steps. The synthesis of this compound has been described in detail in several scientific publications.
科学的研究の応用
N-(tert-butyl)-2-(4-chloro-N-(3-chlorobenzyl)phenylsulfonamido)acetamide has been widely used in scientific research as a tool to investigate the roles of carbonic anhydrases and metalloproteinases in various biological processes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, while metalloproteinases are enzymes that degrade extracellular matrix proteins. This compound has been shown to inhibit the activity of several carbonic anhydrases and metalloproteinases, making it a valuable tool for studying their roles in biological processes.
特性
IUPAC Name |
N-tert-butyl-2-[(3-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-19(2,3)22-18(24)13-23(12-14-5-4-6-16(21)11-14)27(25,26)17-9-7-15(20)8-10-17/h4-11H,12-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBCBMPDTCWBEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
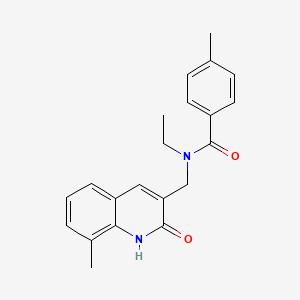
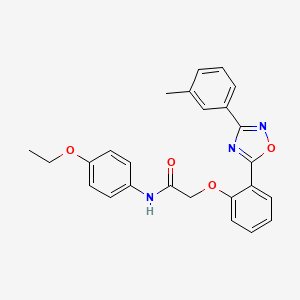
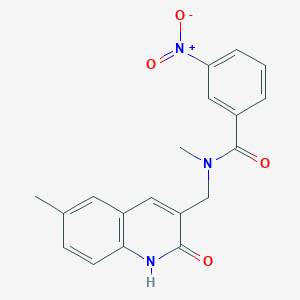
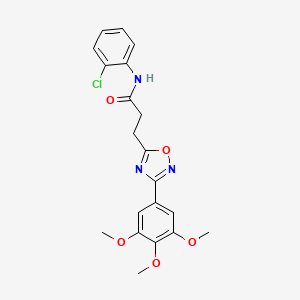
![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)
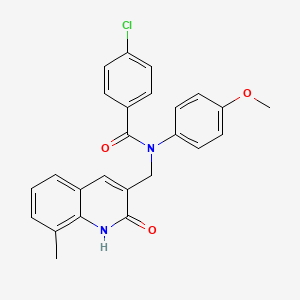
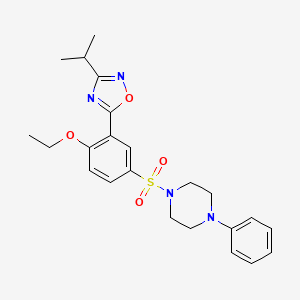
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
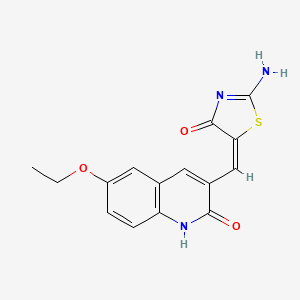
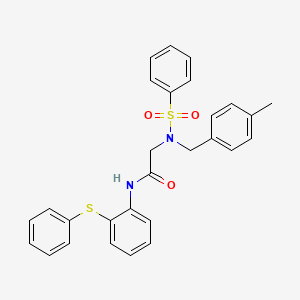
![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)
